6-Methylbenz[a]anthracene-d14
Description
Properties
CAS No. |
1794945-92-8 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
WOIBRJNTTODOPT-HGWILGJYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 |
Synonyms |
6-Monomethylbenz[a]anthracene-d14; 6-Methyltetraphene-d14; NSC 409457-d14; |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange
Deuteration via catalytic exchange is a widely employed method for introducing deuterium atoms into aromatic systems. For 6-methylbenz[a]anthracene-d14, this process involves substituting hydrogen atoms at specific positions with deuterium using deuterium gas (D₂) and a catalyst.
Reaction Conditions:
-
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 5–10% loading.
-
Solvent: Deuterated solvents such as deuteriobenzene (C₆D₆) or deuterium oxide (D₂O).
-
Duration: 24–72 hours, depending on the desired degree of deuteration.
Mechanism:
The catalyst facilitates the cleavage of C–H bonds, enabling deuterium to replace hydrogen. The methyl group at position 6 and adjacent aromatic hydrogens exhibit varying exchange rates due to steric and electronic effects, necessitating optimized conditions for uniform labeling.
Isotopic Purity:
Typical isotopic enrichment exceeds 95% d₁₄ when using Pd/C, as confirmed by mass spectrometry.
Acid-Catalyzed Deuterium Exchange
Sulfonic Acid-Mediated Exchange
This method employs strong acids to protonate aromatic rings, followed by deuterium exchange.
Procedure:
-
Acid Selection: p-Toluenesulfonic acid-d (TsOD) or deuterated sulfuric acid (D₂SO₄) serves as the catalyst.
-
Reaction Setup: 6-Methylbenz[a]anthracene is refluxed in deuteriobenzene with TsOD (0.1–0.5 eq) under nitrogen.
-
Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent evaporation.
Challenges:
-
The methyl group at position 6 slows exchange at proximal positions, requiring extended reaction times (48–96 hours).
-
Competing side reactions, such as sulfonation, may occur if acid concentration exceeds 0.3 M.
Yield and Purity:
Synthesis from Deuterated Precursors
Diels-Alder Cyclization
Deuterated anthracene derivatives can be synthesized via Diels-Alder reactions using deuterated dienes and quinones.
Steps:
-
Diene Preparation: 1,3-Butadiene-d₆ is synthesized via zinc-mediated dehalogenation of perchlorobutadiene in D₂O.
-
Cycloaddition: The deuterated diene reacts with 1,4-naphthoquinone in refluxing dioxane, forming a deuterated adduct.
-
Aromatization: The adduct undergoes dehydrogenation using palladium/carbon at 200°C to yield 6-methylbenz[a]anthracene-d14.
Advantages:
-
Position-specific deuteration achievable by selecting pre-deuterated building blocks.
-
Higher isotopic purity (98% d₁₄) compared to exchange methods.
Limitations:
Analytical Validation of Deuteration
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Analysis
-
HPLC: Retention time compared to non-deuterated analog; deuterated species elute slightly earlier.
-
GC-MS: Quantifies residual solvents and byproducts using deuterated internal standards.
Comparative Analysis of Preparation Methods
| Method | Isotopic Purity | Yield | Complexity | Cost |
|---|---|---|---|---|
| Catalytic Exchange | 95% d₁₄ | 70–80% | Moderate | Low |
| Acid-Catalyzed Exchange | 85–90% d₁₄ | 70–85% | Low | Low |
| Diels-Alder Synthesis | 98% d₁₄ | 40–50% | High | High |
Challenges and Optimization Strategies
Position-Specific Deuteration
The methyl group at position 6 creates steric hindrance, slowing deuteration at positions 1, 2, 3, and 4. Strategies include:
Chemical Reactions Analysis
Types of Reactions
6-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Electrophilic substitution reactions are typical for aromatic compounds like 6-Methylbenz[a]anthracene-d14.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 3-hydroxy-6-Methylbenz[a]anthracene.
Reduction: Reduced forms of the compound, though these are less commonly studied.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of polycyclic aromatic hydrocarbons.
Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons.
Industry: Applied in environmental monitoring to track the presence and degradation of polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of 6-Methylbenz[a]anthracene-d14 involves its metabolic activation in biological systems. The compound is metabolized by enzymes such as cytochrome P450 to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 6-MBA and Related PAHs
| Compound | Molecular Formula | Molecular Weight | CAS RN | Key Structural Features |
|---|---|---|---|---|
| 6-Methylbenz[a]anthracene | C₁₉H₁₄ | 242.31 | 316-14-3 | Methyl group at 6-position |
| 6-Methylbenz[a]anthracene-d14 | C₁₉D₁₄ | 256.43* | N/A | Deuterated methyl and aromatic positions |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | C₂₀H₁₆ | 256.34 | 57-97-6 | Methyl groups at 7- and 12-positions |
| Benz[a]anthracene | C₁₈H₁₂ | 228.29 | 56-55-3 | Parent structure without substituents |
| Dibenz[a,h]anthracene-d14 | C₂₂D₁₄ | 292.43 | 13250-98-1 | Deuterated dibenzanthracene framework |
*Estimated based on deuterium substitution.
Key Observations :
- Deuterated vs. Non-Deuterated Analogs: Deuterated PAHs like 6-Methylbenz[a]anthracene-d14 and Dibenz[a,h]anthracene-d14 exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry due to isotopic shifts .
- Methylation Position : The position of methyl groups significantly influences metabolic activation. For example, 6-MBA forms mutagenic dihydrodiols at the 3,4- and 8,9-positions, whereas DMBA (7,12-dimethyl) undergoes hydroxylation at the 7- and 12-methyl groups, leading to adrenal toxicity .
Metabolic Pathways and Mutagenicity
Table 2: Metabolic Profiles of Methylated PAHs
Key Findings :
- Comparative Activation: Unlike DMBA, which requires dual methyl groups for carcinogenicity, 6-MBA relies on mono-methylation to direct metabolic activation toward specific dihydrodiol pathways .
Table 3: Use of Deuterated PAHs in Analytical Chemistry
Key Insights :
- Deuterated PAHs like 6-Methylbenz[a]anthracene-d14 improve quantification accuracy by compensating for matrix effects and instrument variability .
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing 6-Methylbenz[a]anthracene-d14?
Answer:
Synthesis typically involves deuterium labeling at specific positions via catalytic exchange reactions or custom organic synthesis routes. Characterization requires:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity. H NMR is avoided due to deuterium’s spin properties; C NMR and 2D techniques (e.g., HSQC) are preferred .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or isotope-ratio MS validates isotopic purity. For example, a molecular ion peak at m/z 292.43 confirms the C_{22}$$^2H formula .
- Chromatographic Purity: HPLC or GC-MS with deuterated internal standards (e.g., dibenz[a,h]anthracene-d14) ensures no unlabeled contaminants .
Basic: What safety protocols are critical when handling 6-Methylbenz[a]anthracene-d14 in laboratory settings?
Answer:
- Engineering Controls: Use Class I, Type B biological safety hoods for weighing or mixing to prevent aerosolization .
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and eye protection are mandatory. Respiratory protection (NIOSH-approved N95) is required if ventilation is inadequate .
- Decontamination: Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for spills. Contaminated clothing must be laundered on-site .
- Storage: Store in airtight, labeled containers at 4°C, away from oxidizers (e.g., peroxides) .
Basic: Which analytical techniques are optimal for quantifying 6-Methylbenz[a]anthracene-d14 in environmental samples?
Answer:
- GC-MS: Use a DB-17MS column (30 m × 0.25 mm ID, 0.15 µm film) with splitless injection. Internal standards (e.g., pyrene-d10) correct for matrix effects. Calibration curves (7-point linearity, R >0.995) are essential .
- Isotope Dilution: Co-inject deuterated analogs (e.g., benz[a]anthracene-d12) to account for ionization variability .
- Detection Limits: Achieve sub-ppb sensitivity via selected ion monitoring (SIM) for m/z 292 → 293 transitions .
Advanced: How do deuterium kinetic isotope effects (KIEs) influence experimental design in metabolic studies?
Answer:
Deuterium’s mass difference alters reaction rates (KIEs ~1.5–4.0), which can skew metabolic pathway analyses:
- Enzymatic Reactions: CYP450-mediated oxidation rates may decrease due to C-D bond strength, requiring adjusted incubation times .
- Calibration Adjustments: Use dual internal standards (deuterated and non-deuterated) to normalize data .
- Data Interpretation: Compare metabolic profiles with non-deuterated controls to distinguish isotopic effects from biological variability .
Advanced: How should researchers resolve contradictions in environmental fate data for 6-Methylbenz[a]anthracene-d14?
Answer:
Contradictions often arise from matrix effects or isotopic fractionation:
- Matrix Spike Recovery Tests: Spike samples with known concentrations to assess extraction efficiency (target: 70–120%) .
- Isotopic Fractionation: Monitor m/z 292/293 ratios during LC-MS to detect natural abundance interference .
- Interlaboratory Validation: Cross-validate results using EPA Method 8270 or GB 5009.265-2021 for PAHs to ensure reproducibility .
Advanced: What role does 6-Methylbenz[a]anthracene-d14 play in environmental PAH source apportionment studies?
Answer:
As a stable isotope-labeled surrogate, it aids in:
- Tracer Applications: Quantify PAH degradation rates in soil/water via deuterium loss tracking .
- Source Identification: Use compound-specific isotope analysis (CSIA) to differentiate petrogenic vs. pyrogenic PAHs based on δH signatures .
- Quality Control: Spiked recoveries >85% validate extraction protocols in complex matrices (e.g., sediments) .
Advanced: How does the extended conjugated system of 6-Methylbenz[a]anthracene-d14 affect its spectroscopic properties?
Answer:
The planar, conjugated structure enables:
- Fluorescence Quenching: Monitor interactions with DNA via fluorescence polarization assays (excitation/emission: 290/400 nm) .
- UV-Vis Spectroscopy: Detect π→π* transitions at λmax 254 nm; deuterium labeling reduces vibrational noise in FTIR spectra .
- Computational Modeling: Density functional theory (DFT) predicts HOMO-LUMO gaps (~4.2 eV) for reactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
